molecular formula C13H12OS B12594880 1-Phenyl-2-(thiophen-3-yl)propan-1-one CAS No. 873335-99-0

1-Phenyl-2-(thiophen-3-yl)propan-1-one

Cat. No.: B12594880
CAS No.: 873335-99-0
M. Wt: 216.30 g/mol
InChI Key: IAHNFQYFPIRIES-UHFFFAOYSA-N
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Description

1-Phenyl-2-(thiophen-3-yl)propan-1-one is an organic compound that features a phenyl group and a thiophene ring attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(thiophen-3-yl)propan-1-one typically involves the condensation of thiophene derivatives with phenylacetone. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with phenylacetone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of solid acid catalysts and advanced purification techniques like distillation and recrystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(thiophen-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(thiophen-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic and nucleophilic reactions, influencing biological pathways and molecular interactions. Specific molecular targets may include enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2-(thiophen-3-yl)propan-1-one is unique due to the presence of both phenyl and thiophene rings, providing a combination of properties from both aromatic systems.

Properties

CAS No.

873335-99-0

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

1-phenyl-2-thiophen-3-ylpropan-1-one

InChI

InChI=1S/C13H12OS/c1-10(12-7-8-15-9-12)13(14)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

IAHNFQYFPIRIES-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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